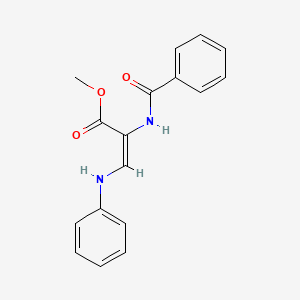

Methyl 3-anilino-2-(benzoylamino)acrylate

Description

Methyl 3-anilino-2-(benzoylamino)acrylate is an organic compound with the molecular formula C17H16N2O3 and a molecular weight of 296.32 g/mol . This compound is known for its unique structure, which includes both an anilino and a benzoylamino group attached to an acrylate moiety. It is used in various chemical and industrial applications due to its reactivity and functional properties.

Properties

IUPAC Name |

methyl (E)-3-anilino-2-benzamidoprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-22-17(21)15(12-18-14-10-6-3-7-11-14)19-16(20)13-8-4-2-5-9-13/h2-12,18H,1H3,(H,19,20)/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWILQLPXJKENH-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C\NC1=CC=CC=C1)/NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3-anilino-2-(benzoylamino)acrylate typically involves the reaction of aniline with benzoyl chloride to form N-benzoylaniline. This intermediate is then reacted with methyl acrylate under specific conditions to yield the final product . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 3-anilino-2-(benzoylamino)acrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.

Scientific Research Applications

Methyl 3-anilino-2-(benzoylamino)acrylate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-anilino-2-(benzoylamino)acrylate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s functional groups allow it to participate in different chemical reactions, influencing biological pathways and molecular interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 3-anilino-2-(benzoylamino)acrylate can be compared with similar compounds such as:

Methyl 3-anilino-2-(acetylamino)acrylate: This compound has an acetyl group instead of a benzoyl group, leading to different reactivity and properties.

Methyl 3-anilino-2-(formylamino)acrylate: The presence of a formyl group alters its chemical behavior compared to the benzoylamino derivative.

Biological Activity

Methyl 3-anilino-2-(benzoylamino)acrylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features that include an anilino group and a benzoylamino moiety attached to an acrylate backbone. The presence of these functional groups is crucial for its biological activity.

Chemical Structure

- Molecular Formula : CHNO

- Molecular Weight : 284.31 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results indicate that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers.

The mechanism by which this compound exerts its anticancer effects appears to involve the following pathways:

- Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it disrupts microtubule formation, leading to cell cycle arrest.

- Activation of Apoptotic Pathways : It triggers caspase activation, which is essential for the apoptotic process.

Case Studies

- In Vitro Study on HeLa Cells : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 50 µg/mL.

- Animal Model Study : In a mouse model of breast cancer, administration of the compound led to a reduction in tumor size compared to control groups, indicating potential efficacy in vivo.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The substitution patterns on the aromatic rings play a critical role in enhancing its potency. For instance, derivatives with additional electron-withdrawing groups on the aniline ring showed improved activity against cancer cell lines.

Ongoing Research

Current research is focused on optimizing the structure of this compound to enhance its biological activity while minimizing toxicity. Various analogs are being synthesized and tested for their antimicrobial and anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.